Triphenyl(2-propynyl)stannane
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Overview
Description
Triphenyl(2-propynyl)stannane is an organotin compound with the molecular formula C21H18Sn. It is characterized by the presence of a tin atom bonded to three phenyl groups and one 2-propynyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triphenyl(2-propynyl)stannane can be synthesized through the Stille coupling reaction, which involves the reaction of stannanes with halides or pseudohalides. The Stille coupling is a versatile carbon-carbon bond-forming reaction that allows for the preparation of various organotin compounds . The reaction typically requires a palladium catalyst and can be carried out under mild conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of organotin reagents and palladium catalysts in large-scale reactors. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Triphenyl(2-propynyl)stannane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various organotin oxides.
Reduction: It can be reduced to form different organotin hydrides.
Substitution: The 2-propynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, pseudohalides, and various nucleophiles. The reactions are typically carried out in the presence of palladium catalysts under mild conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Stille coupling reaction can produce a wide range of organotin compounds with different functional groups .
Scientific Research Applications
Triphenyl(2-propynyl)stannane has several scientific research applications, including:
Biology: Organotin compounds, including this compound, are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore the potential medicinal applications of organotin compounds, including their use as anticancer agents.
Mechanism of Action
The mechanism of action of Triphenyl(2-propynyl)stannane involves its ability to form stable complexes with various substrates. The tin atom in the compound can coordinate with different ligands, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Tributyltin hydride: Another organotin compound used in radical reactions and reductions.
Triphenylstannane: Similar in structure but lacks the 2-propynyl group, making it less reactive in certain types of reactions.
Trimethyl(phenylethynyl)tin: Similar in structure but with different substituents, leading to different reactivity and applications.
Uniqueness
Triphenyl(2-propynyl)stannane is unique due to the presence of the 2-propynyl group, which imparts distinct reactivity and allows for the formation of various organotin compounds through the Stille coupling reaction. This makes it a valuable reagent in organic synthesis and industrial applications .
Properties
IUPAC Name |
triphenyl(prop-2-ynyl)stannane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H5.C3H3.Sn/c3*1-2-4-6-5-3-1;1-3-2;/h3*1-5H;1H,2H2; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCVDCUIAHTKBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Sn |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.1 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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